molecular formula C10H12BrN B1337240 (2R)-2-(4-bromophenyl)pyrrolidine CAS No. 1189155-63-2

(2R)-2-(4-bromophenyl)pyrrolidine

Cat. No.: B1337240
CAS No.: 1189155-63-2
M. Wt: 226.11 g/mol
InChI Key: HIJZBROSVFKSCP-SNVBAGLBSA-N
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Description

(2R)-2-(4-bromophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Carbapenem Synthesis : A study by Hashihayata et al. (2002) utilized a (2R,4S)-trans-disubstituted pyrrolidine ring system, constructed through iodine-mediated oxidative cyclization, as a crucial step in synthesizing the side-chain of a novel ultrabroad-spectrum carbapenem, showcasing the compound's role in antibiotic development Hashihayata et al., 2002.

  • Hydrogen-bonding Patterns : Research by Balderson et al. (2007) on enaminones, including (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, highlighted the compound's hydrogen-bonding patterns, contributing to our understanding of molecular structures and interactions Balderson et al., 2007.

  • Antithrombin Activity : Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, including those derived from (2R)-2-(4-bromophenyl)pyrrolidine, demonstrating potential antithrombin activities through comprehensive molecular docking studies, indicating the compound's relevance in designing anticoagulant therapies Ayan et al., 2013.

Biological and Pharmacological Research

  • Glycosidase Inhibition and Cancer Cell Growth : Fiaux et al. (2005) prepared new pyrrolidine-3,4-diol derivatives from this compound, finding that one derivative was a potent inhibitor of alpha-mannosidase and, with further modifications, showed growth inhibitory properties against human glioblastoma and melanoma cells, offering insights into cancer treatment research Fiaux et al., 2005.

  • Antioxidant and Anticholinergic Activities : Rezai et al. (2018) synthesized and evaluated the antioxidant and anticholinergic activities of bromophenols derived from this compound, demonstrating significant biological activities and potential for therapeutic applications Rezai et al., 2018.

Material Science and Other Applications

  • Polymer Synthesis : Koohmareh et al. (2014) synthesized new copolymers incorporating this compound units, highlighting the compound's utility in creating materials with desirable optical properties, indicating potential applications in electronics and photonics Koohmareh et al., 2014.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, contact with skin, or inhalation, seek medical advice .

Properties

IUPAC Name

(2R)-2-(4-bromophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJZBROSVFKSCP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427567
Record name (2R)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189155-63-2
Record name (2R)-2-(4-bromophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NaBH4 (1.52 g, 40 mmol) was added to a solution of 5-(4-bromophenyl)-3,4-dihydro-2H-pyrrole (4.48 g, 20 mmol) in H2O/MeOH (30 mL, v/v 1:4) at −41° C. After stirred for 4 hrs, the solution was allowed to warm to room temperature. Once the reaction was deemed complete by TLC, the unreacted NaBH4 was quenched by the addition of 2 N HCl. The solution was then diluted with water and ether, and separated two layers. The aqueous layer was washed with an additional portion of ether, basified with 4 M NaOH (pH 12-13) and washed with ethyl acetate. The combined organic extracts were washed with brine, and then dried over Na2SO4. Evaporation of the solvent afforded the title crude product as a yellow oil (3.8 g, yield 84%), which was used directly in the next step. LC-MS (ESI) m/z: 226 (M+1)+.
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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